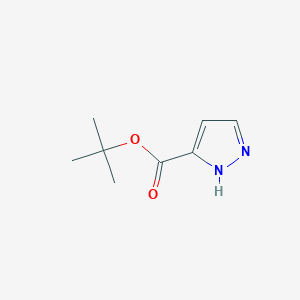

tert-butyl 1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-5-9-10-6/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLRGTCTAGDWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 1h Pyrazole 3 Carboxylate and Analogues

Classical and Contemporary Synthetic Routes to Pyrazole-3-carboxylates

The construction of the pyrazole (B372694) ring is most commonly achieved through the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. This fundamental approach has been refined over the years to improve yields, regioselectivity, and substrate scope.

Cyclocondensation Reactions

Cyclocondensation reactions are the most traditional and widely used methods for synthesizing pyrazoles. These reactions involve the formation of the heterocyclic ring in a single step from acyclic precursors.

The Knorr pyrazole synthesis, first reported in 1883, is a classic example of this type of reaction, involving the condensation of a β-diketone with a hydrazine. mdpi.com This method is straightforward and efficient for producing polysubstituted pyrazoles. mdpi.commdpi.com The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative serves as a primary route to substituted pyrazoles. mdpi.comnih.gov The versatility of this method is enhanced by the in situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which can then react with hydrazines in a consecutive multicomponent reaction to form pyrazoles. nih.govbeilstein-journals.org

However, a significant challenge in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential for the formation of two regioisomers. mdpi.comnih.gov The regioselectivity of the cyclocondensation can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov For instance, the reaction of arylhydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents has been shown to provide better regioselectivity compared to reactions in polar protic solvents like ethanol. mdpi.comnih.gov

| Reactants | Key Features | Challenges | Reference |

|---|---|---|---|

| Hydrazine derivatives and 1,3-dicarbonyl compounds | Simple, rapid, and versatile for polysubstituted pyrazoles. | Formation of regioisomers with unsymmetrical reactants. | mdpi.comnih.gov |

| In situ generated 1,3-dicarbonyls and hydrazines | Multicomponent reaction approach. | Requires careful control of reaction conditions to avoid side reactions. | nih.govbeilstein-journals.org |

| Arylhydrazine hydrochlorides and 1,3-diketones in aprotic solvents | Improved regioselectivity. | Solvent selection is critical for achieving high selectivity. | mdpi.comnih.gov |

The reaction of acetylenic ketones with hydrazine derivatives has been a known method for pyrazole synthesis for over a century. mdpi.comnih.gov This approach offers a high degree of regioselectivity, often affording a single pyrazole isomer in excellent yields, irrespective of the substituents on the starting materials. researchgate.net The cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, for example, proceeds with high regioselectivity to yield 1,3,5-trisubstituted pyrazoles. mdpi.com

Controlling the regioselectivity in pyrazole synthesis is a critical aspect, and various strategies have been developed to address this challenge. The choice of solvent and the form of the hydrazine reactant (e.g., free base vs. hydrochloride salt) can significantly influence the outcome. mdpi.comnih.gov For instance, the reaction of arylhydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents favors the formation of one regioisomer over the other. mdpi.comnih.gov

In the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, the nature of the hydrazine is a key determinant of regioselectivity. The use of arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the corresponding free hydrazine yields the 1,5-regioisomer exclusively. acs.org The steric hindrance of bulky substituents, such as a tert-butyl group, can also play a crucial role in directing the regiochemical outcome of the condensation reaction. lookchem.comconicet.gov.ar

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Solvent Effects | Using aprotic dipolar solvents to enhance regioselectivity. | Cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones. | mdpi.comnih.gov |

| Nature of Hydrazine | Utilizing either the hydrochloride salt or the free base of hydrazine to direct the formation of specific regioisomers. | Synthesis of 1,3- or 1,5-regioisomers of carboxyalkyl-1H-pyrazoles from trichloromethyl enones. | acs.org |

| Steric Hindrance | Employing bulky substituents on the reactants to favor the formation of a single regioisomer. | Reaction of 1,3-dicarbonyl compounds with tert-butyl hydrazine. | lookchem.comconicet.gov.ar |

"One-Pot" Synthesis Approaches

"One-pot" syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. mdpi.com Several one-pot methods for the synthesis of pyrazole-3-carboxylates have been developed.

One such approach involves the in-situ formation of 1,3-diketones from ketones and acid chlorides, which are then directly converted to pyrazoles by the addition of hydrazine. mdpi.com Another example is the one-pot synthesis of 1-(thiazol-2-yl)pyrazole-3-carboxylates, which adapts the Claisen condensation for the in situ generation of a 2,4-diketoester intermediate. beilstein-journals.org Furthermore, a one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates has been achieved through a lithium tert-butoxide-mediated Claisen condensation followed by a Knorr reaction. researchgate.net A method for the one-pot synthesis of pyrazoles from arenes and carboxylic acids has also been developed, proceeding through the successive formation of ketones and β-diketones, followed by cyclization with hydrazine. rsc.org

Multistep Synthesis Pathways

While one-pot reactions are often preferred, multistep syntheses provide a robust platform for the preparation of complex and highly functionalized pyrazole-3-carboxylates. These pathways allow for the purification of intermediates, which can be crucial for achieving high purity in the final product.

A novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates has been developed. mdpi.comnih.gov This method involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization of the resulting hydrazides with tert-butoxy-bis(dimethylamino)methane. mdpi.comnih.gov Another multistep approach involves the synthesis of tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates from β-enamino diketones and various hydrazines. nih.gov

Targeted Synthesis of tert-Butyl Esters within the Pyrazole Framework

The introduction of a tert-butyl ester group onto a pyrazole ring is a key transformation, often accomplished through direct esterification of a carboxylic acid precursor or by converting another ester via transesterification.

The direct conversion of pyrazole-3-carboxylic acids to their corresponding tert-butyl esters is a fundamental approach. This transformation typically involves reacting the carboxylic acid with a tert-butylating agent in the presence of a catalyst. One common method is the Fischer-Speier esterification, which can be adapted for this purpose. For instance, the reaction of a pyrazole-3-carboxylic acid with an excess of an alcohol, such as n-butanol or n-pentanol, under reflux with a catalytic amount of sulfuric acid, yields the corresponding ester. researchgate.net While this specific example does not use tert-butyl alcohol, the principle applies. The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.

Another strategy involves the use of coupling agents. Benzotriazole esters, which can be formed in situ from carboxylic acids and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), serve as efficient intermediates for esterification with tert-butyl alcohol. researchgate.net This reaction is facilitated by a base such as 4-dimethylaminopyridine (B28879) (DMAP) or calcined hydrotalcite. researchgate.net For example, this method has been successfully applied to various carboxylic acids, achieving yields between 40% and 60% for the synthesis of tert-butyl esters. researchgate.net

A further method involves converting the pyrazole-3-carboxylic acid into a more reactive acyl chloride. dergipark.org.trgoogle.com The pyrazole-3-carboxylic acid can be treated with thionyl chloride to produce the corresponding pyrazole-3-carbonyl chloride. This activated intermediate can then be reacted with various alcohols in the presence of a base like pyridine (B92270) to yield the desired ester. researchgate.netdergipark.org.tr

| Carboxylic Acid Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid | n-Pentyl alcohol, H₂SO₄ (cat.) | Reflux, 4 h | Pentyl 4-benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylate | 40% | researchgate.net |

| (4-Methoxyphenyl)acetic acid | tert-Butyl alcohol, HOBt, EDC, DMAP | N/A | tert-Butyl (4-methoxyphenyl)acetate | 45% | researchgate.net |

| Cinnamic acid | tert-Butyl alcohol, HOBt, EDC, DMAP | N/A | tert-Butyl cinnamate | 60% | researchgate.net |

| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Methyl alcohol, Pyridine (cat.) | Reflux, 4 h | Methyl 4-benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylate | N/A | researchgate.net |

Transesterification offers an alternative route to tert-butyl pyrazole carboxylates, starting from more readily available esters like methyl or ethyl esters. This process involves the exchange of the alkoxy group of an ester with the alcohol of interest, driven to completion by using a large excess of the alcohol or by removing the byproduct.

A novel, one-pot method mediated by phosphorus trichloride (B1173362) (PCl₃) has been developed for the conversion of tert-butyl esters into other esters and amides. researchgate.net While this process describes the reaction of tert-butyl esters rather than their formation, the underlying chemistry involving the in situ formation of an acid chloride intermediate is relevant. researchgate.net This suggests that a reverse process, or a related reaction pathway, could be envisioned for the synthesis of tert-butyl esters from other alkyl esters under specific conditions. Mechanistic studies indicate that PCl₃ reacts with the starting ester to form an acid chloride, which then reacts with an alcohol or amine to give the final product. researchgate.net

Another broad approach to pyrazole synthesis starts directly from esters, circumventing the need for an isolated carboxylic acid. A method utilizing potassium tert-butoxide facilitates a C-C(=O) coupling reaction between an ester and a nitrile (like acetonitrile) to yield a β-ketonitrile intermediate. rsc.orgrsc.orgresearchgate.net This intermediate is then condensed with hydrazine in a one-pot synthesis to form the final pyrazole product. This technique allows for easy control over the substituents at various positions on the pyrazole ring. rsc.org

Advanced Synthetic Techniques and Green Chemistry Principles

In recent years, the principles of green chemistry have spurred the development of advanced synthetic techniques that reduce energy consumption, minimize waste, and shorten reaction times. Microwave, ultrasound, and mechanochemical methods have emerged as powerful tools in the synthesis of pyrazole derivatives. rsc.org

Microwave irradiation has become a prominent technique for accelerating organic reactions, including the synthesis of pyrazole scaffolds. aminer.org This method offers advantages such as reduced reaction times, decreased solvent usage, and often improved yields and selectivity compared to conventional heating. aminer.orgresearchgate.net

Microwave-assisted synthesis has been successfully employed for various pyrazole-forming reactions. For example, the reaction of β-keto esters with substituted hydrazines can be performed under solvent-free microwave conditions to produce pyrazolones regioselectively. researchgate.net In other applications, tetra-substituted pyrazoles have been synthesized via nucleophilic addition and heterocyclization reactions using microwave irradiation for just 30 minutes, achieving yields ranging from 68% to over 90%. nih.gov Multi-component reactions, which are highly efficient, can also be enhanced by microwave heating to produce novel pyrazole-based compounds. nih.gov The synthesis of pyrazole derivatives from enones and semicarbazide (B1199961) hydrochloride under microwave irradiation (100 W) at 70°C was completed in 4 minutes with yields between 82-96%. dergipark.org.tr

| Reactants | Microwave Conditions | Reaction Time | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Enaminonitrile, Malononitrile, Cyanoacetamide | 300 W | 2-4 min | Pyrazole derivative | N/A | dergipark.org.tr |

| Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine (B124118) | N/A | 20 min | Bis-pyrazole analogue | N/A | dergipark.org.tr |

| Acetyl pyrazole, Dimethylformamide–dimethylacetal (DMF–DMA) | 500 W, 150 °C | 5 min | Enaminone pyrazole | N/A | nih.gov |

| Acetyl pyrazole, Thiosemicarbazide | 500 W, 150 °C | 6 min | Hydrazinecarbothioamide pyrazole | N/A | nih.gov |

| Enones, Semicarbazide hydrochloride | 100 W, 70 °C | 4 min | 5-Trifluoromethyl-4,5-dihydro-1H-pyrazole | 82-96% | dergipark.org.tr |

Ultrasound irradiation is another green chemistry technique that enhances chemical reactions through acoustic cavitation. It is particularly useful for processes requiring milder conditions than microwave heating. rsc.org The use of high-frequency sound waves can significantly reduce reaction times, energy consumption, and solvent use by eliminating the need for conventional heating. nih.gov

Ultrasound has been effectively used to synthesize various pyrazole and pyrazoline derivatives. For instance, the synthesis of pyrazolines from chalcones was achieved using ultrasound, showcasing a sustainable and environmentally friendly approach. nih.gov This method has also been applied to the synthesis of pyrazolyl thiourea (B124793) derivatives and tetrazole-based pyrazolines, highlighting its versatility in creating complex heterocyclic structures with potential biological activities. nih.govresearchgate.net The synthesis of pyrazoline derivatives using an ultrasound-assisted one-pot, two-step approach resulted in moderate to good yields (48-82%) within 25 minutes. nih.gov

Mechanochemical synthesis, which involves reactions induced by mechanical energy (e.g., grinding or milling), represents a highly sustainable method, often proceeding in the absence of solvents. While less frequently employed for pyrazole synthesis compared to microwave or ultrasound techniques, mechanochemistry offers distinct advantages in sustainability. rsc.org This technique is part of a growing field of green chemistry that aims to reduce the environmental impact of chemical manufacturing. Research continues to explore the application of mechanochemistry for the efficient and solvent-free synthesis of pyrazole derivatives. rsc.org

Solvent-Free and Environmentally Benign Reaction Conditions

The synthesis of pyrazole derivatives, including tert-butyl 1H-pyrazole-3-carboxylate, is increasingly moving towards environmentally friendly methods to minimize the use of hazardous organic solvents and reduce energy consumption. tandfonline.comresearchgate.net Green chemistry approaches such as solvent-free reactions, the use of water as a solvent, and microwave-assisted synthesis are gaining prominence. thieme-connect.comsci-hub.se

Solvent-free reactions offer significant advantages, including faster reaction times, reduced energy usage, easier separation, and the formation of products with fewer impurities in high yields. tandfonline.com One such approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine under solvent-free conditions. uj.ac.zaresearchgate.net For instance, a series of 1,3,5-trisubstituted pyrazoles have been prepared in high yields by the solvent-free condensation of the appropriate diketone and the corresponding hydrazine. uj.ac.za Another green method utilizes the organic ionic salt tetrabutylammonium (B224687) bromide (TBAB) as a polar reaction medium at room temperature, which can also be recovered and reused. tandfonline.com

The use of water, nature's own solvent, is another key strategy in the green synthesis of pyrazoles. thieme-connect.com Various protocols have been developed that employ water as the reaction medium, often in conjunction with catalysts like CeO2/CuO@GQDs@NH2 nanocomposites or surfactants such as cetyltrimethylammonium bromide (CTAB). thieme-connect.com Additionally, microwave irradiation has been shown to accelerate pyrazole synthesis, often leading to higher yields and improved selectivity in shorter reaction times, and can be combined with solvent-free conditions. sci-hub.se

Table 1: Environmentally Benign Methods for Pyrazole Synthesis

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Condensation | Reaction of diketones and hydrazines without a solvent. | High yields, reduced waste, easier product separation, lower energy consumption. | uj.ac.zaresearchgate.net |

| Ionic Salt Medium (TBAB) | Uses tetrabutylammonium bromide as a recyclable reaction medium. | Environmentally friendly, good yields, shorter reaction times. | tandfonline.com |

| Aqueous Synthesis | Utilizes water as the solvent, sometimes with catalysts or surfactants. | Green solvent, safe, cost-effective. | thieme-connect.com |

| Microwave-Assisted Synthesis | Employs microwave irradiation to heat the reaction. | Rapid reaction times, higher yields, improved selectivity, can be solvent-free. | sci-hub.se |

Control of Stereochemistry and Regioselectivity in Synthesis

In the synthesis of substituted pyrazoles like this compound, controlling the regioselectivity is a critical challenge, as the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible regioisomers. conicet.gov.ar Stereochemistry is generally not a factor in the synthesis of the aromatic pyrazole core itself, unless chiral centers are present on the substituents.

Research has demonstrated that the regiochemical outcome can be effectively controlled by several factors, most notably the nature of the hydrazine reactant and the steric properties of the substituents. conicet.gov.arnih.gov A significant finding is that the use of an arylhydrazine hydrochloride salt can favor the formation of the 1,3-regioisomer, whereas the corresponding free arylhydrazine base leads exclusively to the 1,5-regioisomer. nih.govacs.org This regiocontrolled methodology has been successfully applied to prepare various 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. nih.gov

Furthermore, steric hindrance plays a crucial role in directing the regioselectivity. The bulky tert-butyl group on tert-butylhydrazine (B1221602) can sterically interact with other substituents on the dicarbonyl precursor, guiding the reaction to yield a specific regioisomer. conicet.gov.ar For example, the reaction of certain 1,3-dicarbonyl compounds with tert-butylhydrazine afforded a regio-specific condensation, whereas the same compounds reacted with the less bulky methylhydrazine to produce a mixture of isomers. conicet.gov.ar This steric effect is a key tool for designing synthetic routes that yield a single, desired pyrazole regioisomer. conicet.gov.ar

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Reactant/Condition | Regioisomeric Outcome | Underlying Principle | Reference |

|---|---|---|---|

| Arylhydrazine Hydrochloride | Favors 1,3-disubstituted pyrazole | The protonated hydrazine reacts via a different mechanism or transition state. | nih.govacs.org |

| Free Arylhydrazine Base | Favors 1,5-disubstituted pyrazole | Nucleophilic attack occurs preferentially at a different carbonyl group. | nih.govacs.org |

| Bulky Hydrazine Substituent (e.g., tert-butyl) | Can lead to a single regioisomer | Steric hindrance between the bulky group and substituents on the dicarbonyl directs the cyclization. | conicet.gov.ar |

| Less Bulky Hydrazine Substituent (e.g., methyl) | May result in a mixture of isomers | Reduced steric influence allows for reaction at both electrophilic centers. | conicet.gov.ar |

Purification and Isolation Techniques for Synthetic Intermediates and Products

The effective purification and isolation of this compound and related synthetic intermediates are essential for obtaining materials of high purity. The choice of technique depends on the physical properties of the target compound and the nature of the impurities.

Column chromatography is a widely employed method for the purification of pyrazole derivatives. nih.govnih.goviucr.org Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) or acetone. nih.goviucr.org The ratio of the solvents is adjusted to achieve optimal separation. For example, tert-butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate was purified using a column with an acetone/n-hexane (1:8, v/v) eluent. nih.gov Similarly, various 1,5-diphenyl-1H-pyrazole-3-carboxylates have been isolated using hexane-ethyl acetate mixtures. acs.org

Crystallization is another powerful purification technique, particularly for solid products. This method can sometimes allow for extremely facile product isolation directly from the reaction mixture by filtration, yielding crystalline material without the need for chromatography. orgsyn.org This is especially advantageous in developing environmentally friendly and scalable synthetic processes.

Liquid-liquid extraction is frequently used as an initial workup step to separate the product from the reaction mixture. This involves partitioning the product between an aqueous phase and an immiscible organic solvent, such as ethyl acetate or dichloromethane (B109758). mdpi.com After extraction, the organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which may then be subjected to further purification by chromatography or crystallization. mdpi.com

Table 3: Common Purification Techniques for Pyrazole Carboxylates and Intermediates

| Technique | Description | Typical Application | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Isolation of specific regioisomers and removal of closely related impurities. | nih.govnih.goviucr.org |

| Crystallization | Formation of a solid crystalline product from a solution. | Final purification of solid products; can sometimes be used for direct isolation from the reaction mixture. | orgsyn.org |

| Liquid-Liquid Extraction | Partitioning of the product between two immiscible liquid phases. | Initial workup to remove inorganic salts and water-soluble impurities. | mdpi.com |

| Flash Chromatography | A rapid form of column chromatography using pressure. | Faster purification of crude products post-extraction. | mdpi.com |

Chemical Reactivity and Derivatization Studies of Tert Butyl 1h Pyrazole 3 Carboxylate

Reactions at the Carboxylate Moiety

The tert-butyl carboxylate group is a key functional handle that can be readily transformed into other functionalities such as carboxylic acids, amides, and hydrazides. These transformations are fundamental for building more complex molecules and for creating libraries of compounds for various screening purposes.

Hydrolysis to Pyrazole-3-carboxylic Acid

The tert-butyl ester of 1H-pyrazole-3-carboxylate can be efficiently converted to its corresponding carboxylic acid through hydrolysis. This reaction is typically carried out under basic conditions. For instance, the hydrolysis of the ester group can be achieved in a 6 M sodium hydroxide (B78521) (NaOH) solution to afford pyrazole-3-carboxylic acid in good yields. The resulting carboxylic acid is a crucial building block for further derivatization, particularly for the synthesis of amides and other acid derivatives via activation with coupling agents.

Amidation Reactions to Form Pyrazole-3-carboxamides

The synthesis of pyrazole-3-carboxamides is a significant transformation, as the carboxamide moiety is present in numerous biologically active compounds. There are two primary routes to achieve this from tert-butyl 1H-pyrazole-3-carboxylate:

Two-Step Process (Hydrolysis then Amidation): The most common method involves the initial hydrolysis of the tert-butyl ester to pyrazole-3-carboxylic acid, as described above. The resulting acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HBTU) or after conversion to a more reactive species like an acid chloride. researchgate.netdergipark.org.tr This approach is highly versatile and allows for the formation of amides with a wide range of amines.

Direct Amination/Amidation: While less common for tert-butyl esters due to their steric hindrance, direct conversion to amides can sometimes be achieved under specific conditions, often requiring elevated temperatures or catalytic activation. Research has demonstrated that functionalized pyrazole (B372694) esters can be converted into carboxamides, including reactions with poorly nucleophilic aryl amines, by optimizing reaction conditions to achieve high yields.

The table below summarizes representative amidation reactions starting from pyrazole-3-carboxylic acid derivatives.

| Starting Material | Reagent | Product | Reference |

| Pyrazole-3-carboxylic acid chloride | Various aromatic amines | Pyrazole-3-carboxamides | researchgate.net |

| Pyrazole-3-carboxylic acid | Butyl amine | N-butyl-pyrazole-3-carboxamide | dergipark.org.tr |

| Pyrazole-3-carboxylic acid | Hydrazine (B178648) hydrate | Pyrazole-3-carbohydrazide | dergipark.org.tr |

Formation of Hydrazides and Related Derivatives

The carboxylate group can be converted into a carbohydrazide (B1668358) moiety by reacting the corresponding acid or acid chloride with hydrazine hydrate. dergipark.org.tr Pyrazole-3-carbohydrazides are valuable synthetic intermediates themselves and are known building blocks for a variety of heterocyclic systems. nih.gov For example, the reaction of pyrazole-3-carboxylic acid with hydrazine can lead to the formation of pyrazole-3-carbohydrazide. This derivative can then undergo cyclocondensation reactions to yield fused heterocyclic systems, such as pyrazolopyridazinones, which are of interest in medicinal chemistry. dergipark.org.trresearchgate.net

Substitutions and Functionalizations on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, which dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring readily undergoes electrophilic aromatic substitution, and these reactions occur with high regioselectivity. nih.govrrbdavc.org Due to the electronic properties of the pyrazole nucleus, electrophilic attack happens preferentially at the C4 position. nih.govchim.it This position is the most electron-rich and leads to the most stable intermediate cation. Electrophilic attack at C3 or C5 would generate a highly unstable positively charged azomethine intermediate. rrbdavc.org

Common electrophilic substitution reactions for pyrazoles include:

Nitration: The introduction of a nitro group at the C4 position can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. arkat-usa.org Alternatively, reagents like tert-butyl nitrite (B80452) can be used for C-H nitration reactions on pyrazole rings under palladium catalysis. rsc.org

Halogenation: Bromination of the pyrazole ring at the C4 position is readily accomplished using reagents such as N-bromosuccinimide (NBS). encyclopedia.pub

The table below summarizes the regioselectivity of common electrophilic substitution reactions on the pyrazole ring.

| Reaction | Reagent | Position of Substitution | Product Type | Reference |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole | arkat-usa.org |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromopyrazole | encyclopedia.pub |

| General Electrophilic Attack | Electrophile (E⁺) | C4 | 4-Substituted Pyrazole | nih.govchim.it |

Nucleophilic Substitution Reactions

In contrast to its high reactivity towards electrophiles, the electron-rich pyrazole ring is generally resistant to nucleophilic aromatic substitution. chim.it Direct attack by nucleophiles on the C-H bonds of the ring is typically not feasible. However, nucleophilic substitution can occur at the C3 and C5 positions if a suitable leaving group, such as a halogen, is present on the ring. nih.govchim.it

Therefore, the functionalization of this compound via nucleophilic substitution would require a multi-step process:

Synthesis of a halogenated precursor (e.g., a 5-halopyrazole derivative).

Subsequent reaction with a nucleophile.

For example, a 5-halo-1H-pyrazole-3-carboxylate could react with various nucleophiles, such as amines, to yield 5-amino-1H-pyrazole-3-carboxylate derivatives. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring and sometimes requires catalytic conditions, for example using copper(I). chim.it

Metal-Catalyzed Coupling Reactions

The pyrazole core is a versatile scaffold in medicinal chemistry and materials science, and its functionalization is of significant interest. nih.gov While traditional cross-coupling reactions often require pre-functionalized pyrazoles (e.g., halogenated derivatives), direct C-H functionalization is an increasingly important strategy for accessing a diverse range of substituted pyrazoles in a single step. researchgate.net The reactivity of the pyrazole ring in such reactions is influenced by the inherent electronic properties of the heteroatoms. The N2 nitrogen atom can act as a directing group for C-H functionalization. researchgate.net

For derivatives like this compound, metal-catalyzed coupling reactions are a key method for elaboration. For instance, the related tert-butyl 3-iodo-1H-pyrazole-1-carboxylate has been successfully employed in Sonogashira cross-coupling reactions with terminal alkynes like phenylacetylene. arkat-usa.org This demonstrates the utility of the tert-butyl protected pyrazole system as a substrate for forming new carbon-carbon bonds.

The general conditions for such transformations often involve a palladium catalyst, a copper co-catalyst, and a base. A representative set of conditions for a Sonogashira coupling is detailed in the table below.

| Component | Example Reagent/Condition | Role |

| Pyrazole Substrate | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | Electrophile |

| Coupling Partner | Phenylacetylene | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine (TEA) | Acid Scavenger/Activator |

| Solvent | Tetrahydrofuran (THF) | Reaction Medium |

Other transition-metal-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are also broadly applicable to functionalizing the pyrazole ring, though specific examples for the title compound require the presence of a suitable leaving group (like a halide) on the pyrazole ring. nih.gov The C-5 position of the pyrazole ring is particularly susceptible to functionalization due to the acidity of the C-5 proton, while the C-4 position is a nucleophilic center that can undergo electrophilic aromatic substitution. researchgate.net

Protecting Group Chemistry of the tert-Butyl Ester

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. libretexts.orgpearson.com The tert-butyl ester is particularly useful because it is stable to many reaction conditions, including basic and some reductive conditions, but can be removed under specific acidic conditions. libretexts.org

The introduction of the tert-butyl ester can be achieved by reacting the corresponding carboxylic acid with a tert-butyl source. A common related protection strategy for the pyrazole NH group involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butyl carbamate (B1207046) (Boc group). arkat-usa.orgrsc.org

Deprotection, or the removal of the tert-butyl ester, is typically accomplished by treatment with a strong acid. libretexts.org The mechanism involves protonation of the ester oxygen followed by elimination of isobutylene (B52900), a stable carbocation, to regenerate the carboxylic acid.

Common Deprotection Reagents for tert-Butyl Esters:

Trifluoroacetic Acid (TFA): Often used in a solvent like dichloromethane (B109758) (DCM).

Aqueous Phosphoric Acid: A milder, environmentally benign option that can selectively cleave tert-butyl esters in the presence of other sensitive groups. organic-chemistry.org

Zinc Bromide (ZnBr₂): A Lewis acid that can be used for chemoselective hydrolysis of tert-butyl esters, sometimes in the presence of other acid-labile groups like N-Boc or N-trityl groups. researchgate.net

Tautomerism Studies of 1H-Pyrazole-3-carboxylate Systems

Prototropic tautomerism is a well-documented characteristic of NH-pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. researchgate.net This results in an equilibrium between two or more tautomeric forms. For a 3-substituted pyrazole, this typically involves an equilibrium between the 3-substituted and 5-substituted tautomers.

The position of the tautomeric equilibrium in 1H-pyrazole-3-carboxylate systems can be significantly different in the solid state compared to in solution. In the solid state, the structure is often locked into a single tautomeric form due to crystal packing forces and intermolecular interactions, such as hydrogen bonding. nih.govsci-hub.se X-ray crystallography is a definitive method for determining the tautomeric form present in the solid state. nih.gov

In solution, the tautomers are often in a dynamic equilibrium. researchgate.net The ratio of the tautomers depends on various factors including the solvent, temperature, and concentration. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium in solution. researchgate.net Often, at room temperature, the proton exchange is rapid on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the exchange can be slowed, allowing for the observation and quantification of individual tautomers. researchgate.net For example, in a study of 1H-pyrazole-3-(N-tert-butyl)-carboxamide, a closely related compound, the solid state was found to consist exclusively of the 3-substituted tautomer. In solution, however, both the 3-substituted and 5-substituted tautomers were present, with the 3-substituted form being the major tautomer (a 90:10 ratio at 293 K). sci-hub.senih.govresearchgate.net

| State | Dominant Tautomer (Example System) | Method of Analysis |

| Solid State | 3-substituted tautomer | X-ray Crystallography, CP/MAS NMR sci-hub.senih.gov |

| Solution | Equilibrium mixture (e.g., 90% 3-substituted, 10% 5-substituted) | Low-Temperature NMR Spectroscopy nih.govresearchgate.net |

The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the preferred tautomeric form. nih.gov The position of the equilibrium is dictated by the relative stability of the two possible tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize one tautomer over the other.

Electron-Donating Groups (EDGs): When a σ-donating group like a methyl group is present, it tends to favor the tautomer where the substituent is at the 3-position. nih.gov

Electron-Withdrawing Groups (EWGs): The introduction of a σ-withdrawing group, such as a fluorine atom, can shift the preference towards the 5-substituted tautomer. nih.gov Substituents with both σ- and π-withdrawing character, like a nitrile group, strongly favor the 5-substituted tautomer. nih.gov

For this compound, the ester group is electron-withdrawing. This would influence the equilibrium, and the precise ratio of tautomers would also be affected by the conditions (solvent, temperature) as previously mentioned. nih.gov

Elucidation of Reaction Mechanisms and Kinetic Investigations

Understanding the reaction mechanisms and kinetics of pyrazole synthesis and functionalization is crucial for optimizing reaction conditions and controlling product outcomes, particularly regioselectivity. researchgate.net The formation of pyrazoles often occurs via the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. nih.gov Kinetic studies of these reactions have shown them to be first-order in both the diketone and the hydrazine. researchgate.net The rate-determining step can shift depending on the pH of the reaction medium. researchgate.net

Mechanistic investigations often employ a combination of experimental studies (e.g., trapping of intermediates, isotopic labeling) and computational methods. researchgate.net For the functionalization of the pyrazole ring, a plausible mechanism for electrophilic substitution, such as selenocyanation, involves the formation of an electrophilic species (e.g., Cl-SeCN) which then undergoes an electrophilic addition with the pyrazole. This is followed by a deprotonation step to restore the aromaticity of the ring, yielding the final product. beilstein-journals.org

In the context of metal-catalyzed C-H activation, a proposed pathway involves the coordination of the metal catalyst to the pyrazole, often directed by the N2 atom, followed by oxidative addition into a C-H bond, and subsequent reductive elimination to form the final coupled product. acs.org Kinetic studies can help elucidate these pathways by determining reaction orders and activation energies. For example, studies on the Knorr pyrazole synthesis revealed that reaction rates could vary by as much as 1000-fold depending on the substituents on the reactants and the acidity of the medium. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of tert-butyl 1H-pyrazole-3-carboxylate in solution. Analysis of ¹H, ¹³C, and ¹⁵N nuclei, complemented by two-dimensional techniques, allows for unambiguous assignment of all atoms and confirmation of the compound's connectivity.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group and the pyrazole (B372694) ring. The tert-butyl group's nine equivalent protons will appear as a sharp singlet, typically in the upfield region. The pyrazole ring protons, H4 and H5, will appear as doublets due to mutual coupling. The N-H proton of the pyrazole ring often presents as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

Based on data from structurally similar compounds, the expected chemical shifts are summarized below. For instance, the tert-butyl protons in various organic molecules typically resonate around 1.3-1.5 ppm. rsc.org The pyrazole ring protons in related structures show signals in the range of 6.5-8.0 ppm.

Table 1: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C(CH₃)₃ | ~1.5 - 1.6 | Singlet | N/A |

| H4 | ~6.7 - 6.9 | Doublet | ~2.0 - 3.0 |

| H5 | ~7.7 - 7.9 | Doublet | ~2.0 - 3.0 |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound is expected to show five distinct signals. The ester carbonyl carbon (C=O) is typically found in the downfield region. The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts, as do the three carbons of the pyrazole ring. For example, the quaternary carbon of a tert-butyl group attached to an oxygen atom is often observed around 80 ppm, with the methyl carbons appearing near 28 ppm. rsc.orgktu.edu The pyrazole ring carbons (C3, C4, C5) have shifts influenced by the nitrogen atoms and the carboxylate substituent. mdpi.commdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C(CH₃)₃ | ~28.0 - 29.0 |

| C(CH₃)₃ | ~81.0 - 82.0 |

| C4 | ~110.0 - 112.0 |

| C5 | ~130.0 - 132.0 |

| C3 | ~140.0 - 142.0 |

¹⁵N NMR spectroscopy is a specialized technique used to characterize the nitrogen atoms within the pyrazole ring. The two nitrogen atoms in the 1H-pyrazole ring are in different chemical environments and are therefore distinguishable. One nitrogen (N1) is a "pyrrole-like" nitrogen, bonded to a hydrogen atom, while the other (N2) is a "pyridine-like" nitrogen. ktu.edu These distinct electronic environments result in different chemical shifts. In related pyrazole systems, "pyrrole-like" nitrogens (N-1) are typically observed at approximately -160 to -170 ppm, while "pyridine-like" nitrogens (N-2) appear further downfield, around -75 to -85 ppm. ktu.edu This technique is invaluable for studying tautomerism and confirming the substitution pattern on the pyrazole ring.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the H4 and H5 protons of the pyrazole ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the ¹H signals for H4 and H5 to their corresponding ¹³C signals (C4 and C5).

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing connectivity across multiple bonds. For this compound, crucial correlations would be observed between the tert-butyl protons (C(CH ₃)₃) and both the quaternary carbon (C (CH₃)₃) and the ester carbonyl carbon (C =O). Additionally, correlations from H5 to C3 and C4, and from H4 to C3 and C5 would confirm the ring structure. ktu.edumdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons and is particularly useful for determining isomeric configurations, though less critical for this specific structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the N-H, C=O, and C-O bonds, as well as vibrations from the pyrazole ring and the tert-butyl group.

Table 3: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | ~3200 - 3400 | Medium, Broad |

| C-H (tert-butyl) | Stretch | ~2980 | Strong |

| C=O (Ester) | Stretch | ~1700 - 1720 | Strong |

| C=N / C=C (Ring) | Stretch | ~1500 - 1600 | Medium |

The presence of a strong absorption band around 1700-1720 cm⁻¹ is a clear indicator of the ester carbonyl group. ktu.edu The broad band above 3200 cm⁻¹ is characteristic of the N-H stretching vibration, while the strong signal near 2980 cm⁻¹ confirms the presence of the saturated C-H bonds of the tert-butyl group. mdpi.commdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

In a typical electron ionization (EI) mass spectrum, this compound (Molecular Weight: 182.21 g/mol ) would show a molecular ion peak (M⁺) at m/z = 182. A very characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈, 56 Da) via a McLafferty-type rearrangement, which would lead to a prominent peak at m/z = 126. This fragment corresponds to the protonated pyrazole-3-carboxylic acid. Another common fragmentation is the loss of the entire tert-butoxy (B1229062) group (•OC(CH₃)₃, 73 Da) to give a fragment at m/z = 109.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For the [M+H]⁺ ion, the expected exact mass would be calculated for the formula C₉H₁₅N₂O₂⁺, confirming the molecular formula with high confidence. ktu.edumdpi.com

Table 4: Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₁₄N₂O₂]⁺ | 182 | Molecular Ion |

| [M - C₄H₈]⁺ | [C₅H₄N₂O₂]⁺ | 126 | Loss of isobutylene |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not detailed in the available literature, its structural characteristics can be inferred from closely related pyrazole derivatives.

The molecular geometry of this compound is defined by the spatial arrangement of its constituent pyrazole ring and the tert-butyl carboxylate substituent.

Pyrazole Ring: The five-membered pyrazole ring is anticipated to be essentially planar. In analogous structures, such as ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, the pyrazole ring shows minimal deviation from planarity, with a maximum deviation reported to be as low as 0.008 Å. nih.gov

Substituent Conformation: The tert-butyl group, attached to the carboxylate function, is expected to adopt a staggered conformation to minimize steric hindrance. The orientation of the entire tert-butyl carboxylate group relative to the pyrazole ring is determined by the torsion angles around the C3-C(O) bond, which would seek to minimize steric interactions with the pyrazole ring atoms. Bond lengths and angles are expected to fall within normal ranges for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms. nih.gov

The supramolecular assembly of this compound in the solid state is governed by non-covalent intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding. The pyrazole ring contains an N-H group (a hydrogen bond donor) and a pyridine-like nitrogen atom (a hydrogen bond acceptor). The carboxylate group contains a carbonyl oxygen (C=O), which is a strong hydrogen bond acceptor. It is highly probable that molecules form centrosymmetric dimers in the crystal lattice through strong N-H···O=C hydrogen bonds between the pyrazole N-H of one molecule and the carbonyl oxygen of a neighboring molecule. nih.govnih.gov This interaction typically results in a stable R²₂(8) ring motif. nih.govnih.gov Weaker C-H···O interactions may also be present, further stabilizing the crystal packing.

π-π Stacking: Significant π-π stacking interactions are not expected to be a dominant feature in the crystal structure of this compound. Such interactions typically require the presence of multiple, parallel-oriented aromatic rings. While the pyrazole ring has aromatic character, the bulky, non-planar tert-butyl group would likely hinder the close, parallel packing required for effective π-π stacking. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV absorption spectrum of the parent 1H-pyrazole molecule exhibits a strong absorption band with a maximum (λmax) at approximately 203 nm. nih.gov This absorption is attributed to a π → π* electronic transition characteristic of aromatic systems. libretexts.orgresearchgate.net

For this compound, the presence of the carboxylate group in conjugation with the pyrazole ring is expected to influence the electronic transitions. The carbonyl group acts as a chromophore and its π system interacts with the π system of the pyrazole ring. This extended conjugation typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, a bathochromic (red) shift is anticipated, meaning the λmax for the π → π* transition in this compound would likely occur at a longer wavelength compared to unsubstituted pyrazole. A weaker n → π* transition, originating from the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed at a longer wavelength. elte.hu

Table 1: Electronic Transition Data for Pyrazole

| Compound | λmax (nm) | Type of Transition |

|---|

Note: Data for the parent 1H-pyrazole. The λmax for this compound is expected to be shifted to a longer wavelength.

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity. mdpi.com

The molecular formula for this compound is C₈H₁₂N₂O₂. The theoretical elemental composition is calculated based on its molecular weight of 184.20 g/mol . For a pure sample, the experimentally determined percentages should be in close agreement with the calculated values (typically within ±0.4%).

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Mass Percentage (%) |

|---|---|---|

| Carbon | C | 52.16 |

| Hydrogen | H | 6.57 |

| Nitrogen | N | 15.21 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the properties of pyrazole-based compounds. researchgate.netjcsp.org.pkuomphysics.net Calculations are commonly performed using hybrid functionals, such as B3LYP, paired with basis sets like 6-31G* or 6-311+G**, to achieve a balance between computational cost and accuracy. jcsp.org.pkresearchgate.netnih.gov These methods are applied to predict a wide array of molecular properties, from equilibrium geometries to electronic and spectroscopic behaviors.

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization, which seeks the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. acu.edu.innih.gov For tert-butyl 1H-pyrazole-3-carboxylate, this process would define the bond lengths, bond angles, and dihedral angles. Key structural features, such as the planarity of the pyrazole (B372694) ring, are confirmed by these calculations. rdd.edu.iq The orientation of the tert-butyl and carboxylate groups relative to the pyrazole core would be determined, and the final optimized structure is confirmed as a true energy minimum by ensuring the absence of imaginary vibrational frequencies. nih.gov Studies on similarly substituted pyrazoles confirm that DFT methods accurately predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. uomphysics.netacu.edu.in

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Energy Band-Gap)

The electronic nature of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.netjcsp.org.pk A larger energy gap generally implies higher stability and lower chemical reactivity. nih.gov For pyrazole derivatives, these calculations reveal how substituents influence the electronic properties and potential for intramolecular charge transfer. researchgate.netresearchgate.net

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Pyrazole-carboxamide A | -5.44 | -1.21 | 4.23 | jcsp.org.pk |

| Pyrazole-carboxamide B | -5.67 | -1.79 | 3.88 | jcsp.org.pk |

| Substituted tert-butyl pyrazole | -5.67 | -1.75 | 3.92 | researchgate.net |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

DFT calculations are highly effective in predicting the vibrational spectra (FTIR and FT-Raman) of molecules. nih.gov By calculating the harmonic frequencies of the optimized structure, a theoretical spectrum can be generated. asrjetsjournal.org These calculated frequencies are often scaled to correct for anharmonicity and systematic errors, leading to excellent agreement with experimental spectra. nih.gov This allows for the precise assignment of observed spectral bands to specific molecular vibrations, such as the stretching and bending of bonds. For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the ester, C-H stretches of the tert-butyl group, and various vibrations associated with the pyrazole ring. nih.govnih.gov

| Vibrational Mode | Typical Calculated Range (cm-1) | Typical Experimental Range (cm-1) | Source |

|---|---|---|---|

| N-H Stretch | 3400-3500 | 3200-3400 | nih.gov |

| C=O Stretch (Amide/Ester) | 1680-1750 | 1670-1730 | nih.gov |

| Pyrazole Ring Stretch | 1400-1600 | 1400-1600 | nih.gov |

| SO2 Stretch (Sulfonamide) | 1320-1397 (asym), 1144-1167 (sym) | 1320-1397 (asym), 1144-1167 (sym) | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. asrjetsjournal.orgdeeporigin.com The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. acu.edu.inresearchgate.net For this compound, MEP analysis would likely show negative potential concentrated around the carbonyl oxygen and the nitrogen atoms of the pyrazole ring. Conversely, a region of positive potential would be expected around the hydrogen atom attached to the pyrazole nitrogen (N-H). researchgate.net

Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics. researchgate.netnih.gov DFT calculations can reliably predict NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov Pyrazole derivatives have been investigated for their NLO potential due to the electron-rich nature of the heterocyclic ring, which can facilitate intramolecular charge transfer. researchgate.netnih.gov Computational studies on related pyrazoles have shown that they can possess significant NLO responses. researchgate.netnih.gov

| Compound Type | Method | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (10-30 esu) | Source |

|---|---|---|---|---|

| Substituted Pyrazole | B3LYP/6-311++G(d,p) | researchgate.net | ||

| (nitrovinyl)-1H-pyrazole | MP2/6-311+G(d) | nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing insights into the fundamental principles of molecular recognition.

Molecular docking simulations are frequently employed to study how pyrazole derivatives, a class of compounds that includes this compound, interact with biological targets such as enzymes and receptors. These studies reveal the specific binding modes and key interactions that contribute to the biological activity of these compounds. For instance, docking studies on pyrazole-carboxamide derivatives have been used to investigate their binding mechanisms with receptors like human carbonic anhydrase (hCA) I and II. nih.gov The analysis of these interactions often shows that the compounds fit deeply within the binding pocket of the target protein. nih.gov

The interactions predicted are typically a combination of hydrogen bonds and non-bonded interactions, which are crucial for the stability of the ligand-protein complex. nih.govnih.gov For example, docking of pyrazole derivatives into the active sites of protein kinases such as VEGFR-2, Aurora A, and CDK2 has shown reasonable hydrogen bonding patterns. nih.gov The specific amino acid residues involved in these interactions can be identified, providing a roadmap for designing derivatives with improved affinity and selectivity. nih.gov

| Pyrazole Derivative Class | Protein Target | Key Predicted Interactions | Source |

|---|---|---|---|

| Pyrazole-carboxamides | hCA I & hCA II | Hydrogen bonds and non-bonded interactions within the active site. | nih.gov |

| 1H-pyrazole derivatives | VEGFR-2 (2QU5), Aurora A (2W1G), CDK2 (2VTO) | Docked deeply within the binding pocket, forming hydrogen bonds. | nih.gov |

| 1H-pyrazole-3-carboxamides | Calf Thymus DNA (Minor Groove) | Development of a DNA minor groove binding model based on predicted interactions. | nih.gov |

Beyond predicting the binding pose, molecular docking is used to estimate the binding affinity of a ligand for its target, often expressed as a binding score or energy (e.g., in kcal/mol). These scores are used to rank potential inhibitors and prioritize them for synthesis and experimental testing. nih.gov For pyrazole-carboxamides designed as carbonic anhydrase inhibitors, docking scores were calculated to compare their binding affinities to that of a reference inhibitor, acetazolamide. nih.gov The results indicated that the most active compounds had higher predicted binding affinities for the target receptors compared to the reference. nih.gov

The inhibition constant (Ki) is another critical parameter that can be estimated from computational studies. For pyrazole-carboxamide derivatives, the experimentally determined Ki values against hCA I and hCA II were found to be in the micromolar to nanomolar range (0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II). nih.gov Similarly, docking studies on other pyrazole derivatives against various protein kinases also calculated inhibition constants, showing that these compounds are potential inhibitors. nih.gov These computational predictions of binding affinity and Ki are invaluable in the early stages of drug discovery.

| Derivative/Compound | Protein Target | Predicted Binding Score (kcal/mol) | Experimental Ki (µM) | Source |

|---|---|---|---|---|

| Compound 6a | hCA I | -9.3 | 0.063 - 3.368 (range for series) | nih.gov |

| Compound 6a | hCA II | -8.5 | 0.007 - 4.235 (range for series) | nih.gov |

| Derivative 1b | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | Not specified | nih.gov |

| Derivative 1d | Aurora A (2W1G) | -8.57 (kJ/mol) | Not specified | nih.gov |

| Derivative 2b | CDK2 (2VTO) | -10.35 (kJ/mol) | Not specified | nih.gov |

| pym-5 | Calf Thymus DNA | Not specified | K(pym-5)=1.06×105 M(-1) (Binding Affinity) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These techniques are used to understand the relationship between the three-dimensional properties of a molecule and its potency, providing a predictive framework for designing new, more active compounds. researchgate.netnih.gov

For 1H-pyrazole derivatives designed as EGFR inhibitors, 3D-QSAR modeling has been successfully applied. researchgate.net The CoMFA and CoMSIA models developed showed excellent predictive capacity, with high correlation coefficients (R²train) and cross-validated correlation coefficients (Q²). researchgate.net For instance, a CoMFA model yielded an R²train of 0.975 and a Q² of 0.664, while a CoMSIA model produced an R²train of 0.938 and a Q² of 0.614. researchgate.net These models generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties influence biological activity, offering direct guidance for structural modification. researchgate.net Similar studies on 4,5-dihydropyrazole derivatives as BRAF inhibitors have also utilized 3D-QSAR to understand the pharmacophore and design more potent agents. nih.gov

| Model | R2train | Q2 | Source |

|---|---|---|---|

| CoMFA_ES | 0.975 | 0.664 | researchgate.net |

| CoMSIA_SHA | 0.938 | 0.614 | researchgate.net |

Computational Elucidation of Reaction Mechanisms (e.g., Transition State Analysis)

Theoretical calculations are essential for elucidating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. Computational studies can model unstable molecules and their transition states, providing insights into reaction pathways that are difficult to observe experimentally. researchgate.net For pyrazoles, it has been shown that proton exchange is an intermolecular process, as the calculated energy barrier for an intramolecular process is significantly higher (around 50 kcal/mol) than that observed for intermolecular exchange (10–14 kcal/mol). mdpi.com

In the context of synthesizing substituted 1H-pyrazoles, a proposed mechanism for the reaction between an enone and phenylhydrazine (B124118) highlights the initial attack of a hydrazine (B178648) nitrogen atom on the β-position of the enone. acs.org Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the energies of intermediates and transition states along such proposed pathways, helping to rationalize the observed regioselectivity and reaction outcomes. mdpi.com These analyses provide a deeper understanding of the factors controlling the formation of specific pyrazole regioisomers.

Solvation Models and Environmental Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to predict these effects. Theoretical calculations on pyrazole derivatives have been performed in both the gas phase and in aqueous solution to understand how the solvent alters molecular properties. researchgate.netnih.gov

For example, for (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, calculations showed that the dipole moment increased significantly from 7.97 D in the gas phase to 13.68 D in solution, with a calculated solvation energy of -131.34 kJ/mol. researchgate.net Such studies often use DFT methods, like B3LYP with extended basis sets (e.g., 6-311++G**), to optimize molecular structures and predict electronic and thermodynamic properties in different environments. researchgate.netnih.gov These models are crucial for accurately predicting the behavior of molecules in biological systems, which are inherently aqueous environments.

Biological and Pharmacological Investigations

General Pharmacological Significance of Pyrazole (B372694) Derivatives

Pyrazole and its derivatives stand out as a pharmacologically significant scaffold, demonstrating a wide array of biological activities. mdpi.comnih.gov This five-membered heterocyclic nucleus is a key component in numerous therapeutic agents across diverse categories. mdpi.comnih.gov Marketed drugs containing the pyrazole moiety include the potent anti-inflammatory agent celecoxib (B62257), the antipsychotic CDPPB, and the anti-obesity drug rimonabant, highlighting the versatility of this chemical structure. nih.gov

The broad spectrum of pharmacological effects associated with pyrazole derivatives includes anti-inflammatory, anticancer, antimicrobial, antidepressant, anticonvulsant, analgesic, and antiviral properties. mdpi.combenthamscience.comglobalresearchonline.net The unique physicochemical properties of the pyrazole core can contribute to improved pharmacokinetics and pharmacological effects compared to other similar heterocyclic rings. nih.gov The pyrazole ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. nih.gov Furthermore, the nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov The continued interest in pyrazole systems in medicinal chemistry stems from their proven therapeutic potential and the diverse biological responses that can be achieved through various substitutions on the pyrazole ring. mdpi.comnih.gov

Specific Biological Activities of tert-Butyl 1H-Pyrazole-3-carboxylate and Its Derivatives

This compound and its related derivatives have been the subject of significant research, revealing their potential in several key therapeutic areas, most notably in anticancer and anti-inflammatory applications. The introduction of the tert-butyl group can influence the compound's biological activity and pharmacokinetic profile.

Recent studies have underscored the potential of pyrazole derivatives, including those related to this compound, as anticancer agents. These compounds have been shown to interfere with critical signaling pathways involved in the proliferation and survival of cancer cells. A wide range of pyrazole compounds have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties for the treatment of various health concerns. nih.gov

Derivatives of pyrazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. For instance, certain pyrazole derivatives have shown potent activity against lung cancer cell lines such as A549. semanticscholar.orgresearchgate.net In one study, a series of novel substituted coumarin pyrazole carbaldehydes were synthesized and tested against A-549 lung cancer cell lines, with one compound showing marked cytotoxicity. semanticscholar.org Another study reported a pyrazole derivative with potent inhibitory activity against A549 kinase. researchgate.net

The anticancer activity of pyrazole derivatives has also been observed against the hepatocellular carcinoma cell line, HepG2. nih.gov Research has indicated that some pyrazole compounds exhibit better cytotoxic activity against HepG2 cells compared to the reference drug sorafenib. nih.gov The table below summarizes the inhibitory activities of selected pyrazole derivatives against these cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity/IC50 Value | Reference |

| Substituted coumarin pyrazole carbaldehyde (P-03) | A549 (Lung) | IC50: 13.5 mmol | semanticscholar.org |

| Pyrazole Derivative (9n) | A549 (Lung) | IC50: 1.03 µM (against kinase) | researchgate.net |

| Pyrazole Derivative | HepG2 (Liver) | Noted cytotoxic activity | nih.gov |

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis by generating reactive oxygen species (ROS) and activating key executioner proteins like caspase-3. nih.govnih.gov The pro-apoptotic activity of certain pyrazole derivatives is linked to their ability to inhibit anti-apoptotic proteins such as Bcl-2, a key regulator of apoptosis. rsc.org

Research on 1,3,5-trisubstituted-1H-pyrazole derivatives revealed that several compounds could activate pro-apoptotic proteins including Bax, p53, and Caspase-3. rsc.org Furthermore, some of these derivatives were found to induce DNA damage, suggesting they cause genotoxic stress through DNA strand breaks, which can also lead to apoptosis. rsc.org For example, one study found that a specific pyrazole derivative, compound 3f, induced cell cycle arrest and apoptosis in triple-negative breast cancer cells, accompanied by an elevated level of ROS and increased caspase-3 activity. nih.govnih.gov

The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory agents, with pyrazole derivatives being pivotal in medicinal chemistry for their anti-inflammatory capabilities. researchgate.netijpsjournal.com The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate the production of pro-inflammatory mediators. ijpsjournal.com Non-steroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole ring, such as celecoxib, demonstrate potent anti-inflammatory effects. ijpsjournal.com

A key mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. tandfonline.com The selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs. tandfonline.com

The 1,5-diaryl pyrazole scaffold, present in the selective COX-2 inhibitor celecoxib, is a common feature in many potent anti-inflammatory pyrazole derivatives. tandfonline.com Research has explored the synthesis of novel pyrazole carboxylate derivatives as bioisosteres of the anti-inflammatory drug lonazolac, with a focus on achieving selective COX-2 inhibition. researchgate.net Studies have shown that modifications to the pyrazole structure, such as the introduction of a tert-butyl group, can influence COX-2 inhibitory activity. nih.gov Several pyrazole derivatives have been reported to exhibit significant COX-2 selectivity and potent anti-inflammatory effects. nih.gov

Antimicrobial Activity

The pyrazole scaffold is a key component in the development of new antimicrobial agents. globalresearchonline.netorientjchem.org Derivatives incorporating this moiety have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. mdpi.commdpi.com The versatility of the pyrazole ring allows for chemical modifications that can enhance potency and broaden the spectrum of activity. nih.gov

Numerous studies have highlighted the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. mdpi.com Compounds are frequently tested against common pathogens like Staphylococcus aureus and Escherichia coli. For instance, certain pyrazole derivatives tethered with an imidazothiadiazole moiety have shown potent antibacterial activity, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 0.25 µg/mL, which is four times more potent than the control drug gatifloxacin. nih.gov Similarly, aminoguanidine-derived 1,3-diphenyl pyrazoles have demonstrated strong activity against various bacterial strains, with MIC values ranging from 1–8 μg/mL, comparable to approved drugs like moxifloxacin. nih.gov Other modifications, such as the inclusion of a quinoline moiety, have resulted in derivatives with potent antimicrobial effects, showing MIC values between 0.12–0.98 μg/ml. nih.gov

Research has also explored pyrazole-dimedone compounds, with some showing notable activity against S. aureus with MIC values of 16 μg/L. meddocsonline.org The antibacterial potential of the pyrazole nucleus is a significant area of research, aiming to combat the growing issue of antibiotic resistance. nih.govmeddocsonline.org

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole-Imidazothiadiazole Derivative (21c) | Multi-drug resistant strains | 0.25 µg/mL | nih.gov |

| Pyrazole-Imidazothiadiazole Derivative (23h) | Multi-drug resistant strains | 0.25 µg/mL | nih.gov |

| Hydrazone Derivative (21a) | Various bacteria | 62.5–125 µg/mL | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | Escherichia coli 1924 | 1 µg/mL | nih.gov |

| Quinoline-substituted pyrazole (19) | Various bacteria | 0.12–0.98 µg/mL | nih.gov |

| Thiazolo-pyrazole derivative (17) | MRSA | 4 µg/mL | nih.gov |

| Pyrazole-containing benzofuran (20) | S. aureus | 7.81 µg/mL | nih.gov |

| Pyrazole-containing benzofuran (20) | E. coli | 15.6 µg/mL | nih.gov |

Pyrazole derivatives have also been identified as promising antifungal agents. nih.govmdpi.comtandfonline.com They have been evaluated against various phytopathogenic and human pathogenic fungi. In one study, a series of novel pyrazole carboxamides and an isoxazolol pyrazole carboxylate were synthesized and tested. The isoxazolol pyrazole carboxylate derivative 7ai, in particular, displayed potent antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov

Other research has shown that certain pyrazole hydrazones exhibit remarkable antifungal properties, with MIC values ranging from 2.9–7.8 µg/mL, lower than the standard drug clotrimazole. nih.gov Furthermore, pyrazole derivatives incorporating a tetrazole ring or bis-amide groups have demonstrated potent activity against Candida albicans, with MIC values as low as 0.80–12.50 µg/mL, surpassing the standard drug fluconazole. tandfonline.com

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (EC50 / MIC) | Reference |

|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 µg/mL (EC50) | nih.gov |

| Isoxazolol Pyrazole Carboxylate (7ai) | Alternaria porri | 2.24 µg/mL (EC50) | nih.gov |

| Hydrazone Derivative (21a) | Various fungi | 2.9–7.8 µg/mL (MIC) | nih.gov |

| Pyrazole-Tetrazole Derivative (3a) | Candida albicans | 0.80–12.50 µg/mL (MIC) | tandfonline.com |

| Pyrazole-Bis-amide Derivative (9b) | Candida albicans | 0.80–12.50 µg/mL (MIC) | tandfonline.com |

The emergence of drug-resistant tuberculosis has necessitated the search for new therapeutic agents, and pyrazole-containing compounds have shown considerable promise in this area. nih.gov A variety of pyrazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govjapsonline.com One pyrazole derivative, NSC 18725, was identified as a potent scaffold with a minimum inhibitory concentration (MIC99) of 0.3125 μM against both fast and slow-growing mycobacteria. nih.gov